![molecular formula C9H11N3O3 B1386807 N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide CAS No. 1173512-98-5](/img/structure/B1386807.png)
N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide
Overview
Description
Scientific Research Applications
Pharmaceutical Development
N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide: is a compound that has shown potential in the development of new pharmaceuticals. Its structure is conducive to modification, allowing chemists to synthesize a variety of derivatives that could act as precursors or active pharmaceutical ingredients (APIs) in drug development .
Material Science
In material science, this compound could be used to synthesize novel organic materials with specific electronic or photonic properties. Its pyridine core is a common motif in materials that exhibit conductive or semiconductive properties .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including coupling reactions, to create complex molecules with potential applications in medicinal chemistry and other fields of organic synthesis .
Biochemistry Research
In biochemistry, derivatives of this compound could be used to study enzyme inhibition, given their potential to interact with active sites of certain enzymes. This can lead to the development of new inhibitors for therapeutic use .
Future Directions
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-14-9(13)15-12-8(10)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVZQVPCVUCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(C1=CN=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/C1=CN=CC=C1)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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